molecular formula C7H14N4 B13166742 (1R)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

(1R)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B13166742
M. Wt: 154.21 g/mol
InChI Key: FPZOJQZWVAMDBF-RXMQYKEDSA-N
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Description

(1R)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a propyl group attached to the triazole ring and an amine group attached to an ethan-1-amine backbone. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a propyl-substituted hydrazine with an appropriate nitrile to form the triazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like copper sulfate. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the triazole ring to other functional groups.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.

Scientific Research Applications

(1R)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-1-(5-Methyl-1H-1,2,4-triazol-3-yl)ethan-1-amine
  • (1R)-1-(5-Ethyl-1H-1,2,4-triazol-3-yl)ethan-1-amine
  • (1R)-1-(5-Butyl-1H-1,2,4-triazol-3-yl)ethan-1-amine

Uniqueness

(1R)-1-(5-Propyl-1H-1,2,4-triazol-3-yl)ethan-1-amine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. The presence of the propyl group can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar triazole derivatives.

Properties

Molecular Formula

C7H14N4

Molecular Weight

154.21 g/mol

IUPAC Name

(1R)-1-(5-propyl-1H-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C7H14N4/c1-3-4-6-9-7(5(2)8)11-10-6/h5H,3-4,8H2,1-2H3,(H,9,10,11)/t5-/m1/s1

InChI Key

FPZOJQZWVAMDBF-RXMQYKEDSA-N

Isomeric SMILES

CCCC1=NC(=NN1)[C@@H](C)N

Canonical SMILES

CCCC1=NC(=NN1)C(C)N

Origin of Product

United States

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